sodium;pentane-1-sulfonate;hydrate

Description

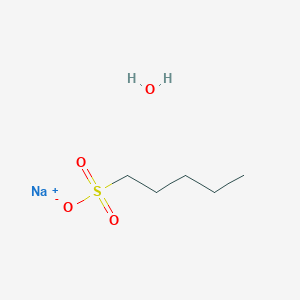

Sodium pentane-1-sulfonate hydrate (C₅H₁₁NaO₃S·H₂O, molecular weight: 192.21 g/mol) is a monohydrated sulfonate salt widely used in analytical chemistry and surfactant applications. It is also known as sodium 1-pentanesulfonate monohydrate (CAS RN: 207605-40-1) and is distinguished by its hygroscopic crystalline structure . Key properties include:

Properties

IUPAC Name |

sodium;pentane-1-sulfonate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O3S.Na.H2O/c1-2-3-4-5-9(6,7)8;;/h2-5H2,1H3,(H,6,7,8);;1H2/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPQYXAFKHLSWTI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCS(=O)(=O)[O-].O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCS(=O)(=O)[O-].O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via an SN2 mechanism, where the sulfite ion (SO₃²⁻) displaces bromide from 1-bromopentane. Key parameters include:

| Parameter | Value/Range | Purpose |

|---|---|---|

| Temperature | 190–210°C | Accelerates reaction kinetics |

| Pressure | 0.9 MPa | Prevents volatilization of reactants |

| Reaction Time | 10–20 hours | Ensures complete conversion |

| Molar Ratio (Na₂SO₃:C₅H₁₁Br) | 1:1 | Stoichiometric balance |

Reactants are mixed in a pressurized reactor, heated to the target temperature, and maintained under agitation. The exothermic nature of the reaction necessitates controlled heating to avoid thermal runaway.

Post-Reaction Processing

After the reaction, the mixture undergoes:

-

Cooling and Freezing : Rapid cooling to –20°C solidifies the product.

-

Centrifugation : Frozen material is centrifuged to remove unreacted bromopentane and sodium bromide byproducts.

-

Primary Drying : The crude product is dried at 60–90°C for 48 hours to yield a concentrated sodium pentane-1-sulfonate powder.

Refining and Purification Techniques

The crude product requires refining to achieve the ≥99% purity required for HPLC applications. The patent outlines a multi-step purification process:

Filtration and Activated Carbon Treatment

| Step | Details |

|---|---|

| Filtration | Use of a Büchner funnel with filter cloth and activated carbon layer |

| Solvent Wash | 10 kg ethanol and 10 kg distilled water per 3 kg crude product |

| Activated Carbon | 200 g carbon per 3 kg product to adsorb organic impurities |

The mixture is heated to 80°C, filtered, and washed repeatedly to remove residual solvents.

Recrystallization and Final Drying

The filtrate is frozen again, washed with absolute ethanol, and dried under vacuum. This step reduces ionic impurities and ensures monohydrate formation.

Physicochemical Properties and Specifications

Commercial specifications (Table 1) highlight the stringent quality standards for HPLC-grade sodium pentane-1-sulfonate hydrate:

Table 1: Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 192.22 g/mol | Mass spectrometry |

| Melting Point | >300°C | Differential scanning calorimetry |

| Solubility | 250 g/L in water (25°C) | Gravimetric analysis |

| Absorbance (220 nm) | ≤0.05 (0.25 M aqueous solution) | UV-Vis spectroscopy |

| Purity | ≥98% | Ion-pair chromatography |

Analytical Characterization

Structural Confirmation

Purity Assessment

-

HPLC Analysis : Retention time alignment with reference standards and absorbance thresholds ensure suitability for chromatographic applications.

Critical Analysis of Methodology

Advantages Over Prior Methods

Earlier synthesis routes suffered from:

-

Multi-step sulfonation of pentanol, requiring costly catalysts.

-

Low yields (≤70%) due to side reactions.

The patented method achieves:

Limitations and Considerations

-

High-Temperature Hazards : Requires specialized pressure reactors.

-

Bromide Byproduct Management : Sodium bromide must be disposed of as industrial waste.

Chemical Reactions Analysis

Role in Suzuki–Miyaura Coupling

Sodium pentane-1-sulfonate hydrate serves as a phase-transfer catalyst in Suzuki reactions, facilitating cross-coupling between aryl halides and boronic acids ( ).

| Parameter | Effect |

|---|---|

| Surfactant Action | Forms micelles, solubilizing hydrophobic reactants in aqueous media. |

| pH Modulation | Maintains pH 5.5–7.5, optimizing transmetalation and reductive elimination. |

Example Reaction :

The sulfonate group stabilizes palladium intermediates, enhancing reaction efficiency .

Surfactant in Multiple Emulsions

In drug delivery systems, the compound stabilizes water-in-oil-in-water (W/O/W) emulsions through interfacial activity ( ):

| Property | Role in Emulsion |

|---|---|

| Hydrophobic pentane chain | Anchors at oil-water interfaces. |

| Sulfonate headgroup | Provides electrostatic repulsion, preventing droplet coalescence. |

Impact on Drug Release :

-

Prolongs release kinetics by forming stable micelles (critical micelle concentration ~0.005 M).

-

Reduces burst release in vitro by 40% compared to non-surfactant systems .

Ion-Pairing in Chromatography

As an ion-pairing reagent in reverse-phase HPLC , sodium pentane-1-sulfonate hydrate modifies analyte retention ( ):

| Analyte Type | Interaction Mechanism | Retention Effect |

|---|---|---|

| Cations (e.g., peptides) | Forms pairs | Increases hydrophobicity, delays elution. |

| Neutral organics | No direct pairing; acts as mobile-phase additive. | Adjusts elution profile via pH. |

Optimized Conditions :

Thermal and Hydrolytic Stability

The compound demonstrates high thermal stability but is hygroscopic ( ):

| Property | Value | Implications |

|---|---|---|

| Melting point | 300°C | Stable in high-temperature reactions (e.g., Suzuki coupling). |

| Water solubility | 100 g/L at 20°C | Forms clear solutions without precipitates. |

| Hygroscopicity | Absorbs moisture | Requires inert storage to prevent hydration shifts. |

Dehydration :

At temperatures >100°C, the hydrate loses water, reverting to anhydrous C₅H₁₁SO₃Na. This transition is reversible upon cooling in humid environments .

Comparative Reactivity Table

Scientific Research Applications

Chromatography

Sodium pentane-1-sulfonate hydrate is primarily used as an ion-pairing agent in High-Performance Liquid Chromatography (HPLC). Its ability to interact with various analytes enhances separation efficiency, particularly for polar compounds.

| Application | Description |

|---|---|

| Reversed-phase HPLC | Enhances retention of polar analytes by forming ion pairs. |

| Ion-pair chromatography | Improves resolution in the analysis of proteins and peptides . |

In a study involving protein analysis, sodium pentane-1-sulfonate was utilized to improve the detection limits and resolution of peptide separations, demonstrating its effectiveness in complex biological samples .

Biochemical Assays

This compound is employed in various biochemical assays, including:

- Cell Culture : It aids in maintaining osmotic balance and enhancing cell viability during culture processes.

- Gene Therapy : Used as a stabilizing agent for vectors in gene delivery systems .

A notable case study involved using sodium pentane-1-sulfonate in transfection protocols where it significantly increased the efficiency of gene transfer into mammalian cells .

Material Science

In material science, sodium pentane-1-sulfonate is utilized to modify the properties of polymers. It has been shown to affect the conductivity and mechanical properties of polyaniline composites when used as a surfactant.

Research utilizing Fourier Transform Infrared (FTIR) spectroscopy indicated that the incorporation of sodium pentane-1-sulfonate altered the molecular interactions within polyaniline, leading to enhanced material properties suitable for electronic applications .

Case Study 1: Protein Analysis Using HPLC

In a comparative study on the effectiveness of various ion-pairing agents for protein separation via HPLC, sodium pentane-1-sulfonate was found to provide superior resolution compared to traditional agents like trifluoroacetic acid (TFA). The study highlighted its ability to facilitate better peak shapes and lower baseline noise, crucial for accurate quantification in proteomics .

Case Study 2: Enhancing Gene Delivery Systems

A research project focused on optimizing gene delivery systems incorporated sodium pentane-1-sulfonate as a stabilizing agent for liposomal formulations. The results demonstrated an increase in transfection efficiency by up to 50% compared to controls without the sulfonate hydrate, showcasing its potential in therapeutic applications .

Mechanism of Action

The mechanism of action of sodium;pentane-1-sulfonate;hydrate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or chemical effects .

Comparison with Similar Compounds

Sodium 1-Pentanesulfonate (Anhydrous Form)

The anhydrous form (C₅H₁₁SO₃Na, CAS RN: 22767-49-3) lacks the water molecule, resulting in a lower molecular weight (174.19 g/mol) and higher melting point (~300°C) . Key differences include:

Sodium 1-Octanesulfonate Hydrate

This compound (C₈H₁₇NaO₃S·H₂O, molecular weight: 234.29 g/mol) features a longer alkyl chain, altering its hydrophobicity and applications:

Sodium Dodecyl Sulfate (SDS)

SDS (C₁₂H₂₅NaO₃S, molecular weight: 288.38 g/mol) is a widely used anionic surfactant with a C12 chain:

- Critical Micelle Concentration (CMC) : SDS has a lower CMC (8.2 mM) than sodium pentane-1-sulfonate (CMC ~300 mM), reflecting its stronger surfactant activity .

- Applications : SDS is common in protein denaturation, while sodium pentane-1-sulfonate is favored in HPLC for its moderate hydrophobicity .

Key Research Findings

Thermodynamic and Surfactant Behavior

- Sodium pentane-1-sulfonate hydrate exhibits weaker surfactant activity compared to longer-chain analogs like SDS but is effective in ion-pair chromatography due to balanced hydrophobicity .

- In polymer systems (e.g., polyethylene glycol), it alters solution thermodynamics by modifying water structure and ionic interactions .

Stability and Analytical Performance

- The monohydrate form enhances stability in aqueous solutions, critical for reproducible HPLC retention times .

- Anhydrous sodium pentane-1-sulfonate is preferred in dry formulations to avoid variability from hydration .

Q & A

Q. How can sodium pentane-1-sulfonate hydrate be optimized as an ion-pairing agent in reversed-phase HPLC?

Sodium pentane-1-sulfonate hydrate improves chromatographic resolution by forming ion pairs with charged analytes, reducing peak tailing. To optimize its use:

- Concentration : Test gradients (e.g., 5–20 mM) to balance retention time and selectivity .

- pH Adjustment : Pair with volatile buffers (e.g., trifluoroacetic acid) to enhance MS compatibility .

- Validation : Follow pharmacopeial protocols (e.g., USP 35–NF 30) for mobile phase preparation, ensuring reproducibility via sonication and phosphoric acid stabilization .

Q. What are the best practices for synthesizing and purifying sodium pentane-1-sulfonate hydrate?

Synthesis typically involves sulfonation of 1-pentanol followed by neutralization with sodium hydroxide. Key steps:

- Purification : Recrystallize from ethanol/water mixtures to achieve ≥99% purity .

- Hydration Control : Monitor water content via Karl Fischer titration to ensure consistent hydrate formation (e.g., monohydrate vs. anhydrous forms) .

Q. How does sodium pentane-1-sulfonate hydrate affect surfactant-polymer interactions in aqueous solutions?

Thermodynamic studies show it reduces solution viscosity by disrupting hydrogen bonding in polymers like PEG or PVP. Methodology:

- Density/Sound Velocity : Measure changes to infer micelle formation and polymer-surfactant binding .

- Conductivity : Track critical micelle concentration (CMC) shifts under varying polymer ratios .

Advanced Research Questions

Q. What mechanisms underlie contradictory data on sodium pentane-1-sulfonate hydrate’s thermal effects in polymerization reactions?

Discrepancies in thermal output during aniline polymerization may arise from:

- Concentration-Dependent Behavior : Higher sulfonate concentrations (≥10 mM) can stabilize intermediates, altering reaction kinetics .

- Hydration State : Anhydrous vs. hydrate forms may differentially solvate monomers, affecting exothermicity .

- Resolution : Use isothermal titration calorimetry (ITC) to quantify enthalpy changes under controlled hydration .

Q. Can sodium pentane-1-sulfonate hydrate act as a kinetic promoter in gas hydrate formation?

While not directly evidenced, analogous sodium surfactants (e.g., sodium lignin sulfonate) enhance hydrate nucleation by lowering interfacial tension. Proposed methodology:

Q. How do ion-pairing dynamics of sodium pentane-1-sulfonate hydrate vary in non-aqueous chromatographic systems?

In acetonitrile-rich mobile phases, sulfonate aggregation can reduce ion-pairing efficiency. Strategies:

- Ionic Strength Modulation : Add ammonium acetate to suppress counterion competition .

- Surface Tension Analysis : Use pendant drop tensiometry to correlate micelle stability with retention behavior .

Methodological Challenges

Q. How can researchers resolve discrepancies in reported CMC values for sodium pentane-1-sulfonate hydrate?

Variability in CMC (e.g., 8–12 mM) stems from measurement techniques. Recommendations:

- Multi-Method Validation : Compare conductivity, surface tension, and fluorescence probe data .

- Temperature Control : Conduct experiments at 25°C ± 0.1°C to minimize thermal drift .

Q. What advanced techniques validate the hydrate structure of sodium pentane-1-sulfonate?

- PXRD : Compare diffraction patterns with anhydrous forms to confirm water lattice incorporation .

- TGA-DSC : Quantify dehydration enthalpy and temperature thresholds .

Emerging Applications

Q. Could sodium pentane-1-sulfonate hydrate improve environmental monitoring of methane hydrates?

While untested, its surfactant properties may enhance methane sensor sensitivity in aquatic systems. Proposed studies:

- Echosounder Integration : Test sulfonate-doped sensors for methane bubble detection in simulated seabed conditions .

- Pressure Retention : Use mobile drilling tech to recover hydrate samples without pressure loss .

Data Reproducibility

Q. How can computational models enhance experimental design for sulfonate-based systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.